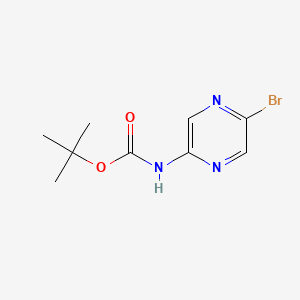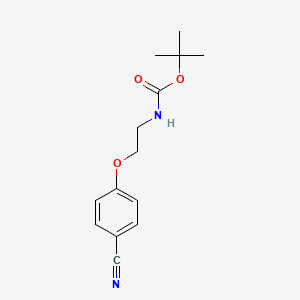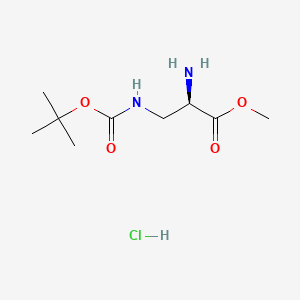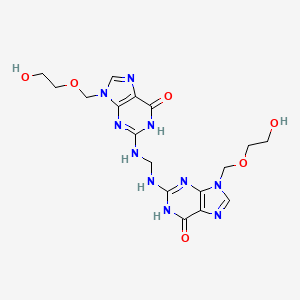
2,2'-(亚甲基双(偶氮基))双(9-((2-羟乙氧基)甲基)-1H-嘌呤-6(9H)-酮)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one), also known as 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one), is a useful research compound. Its molecular formula is C17H22N10O6 and its molecular weight is 462.427. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
Acyclovir N-Methylene Dimer (ACV-NMD) exhibits antiviral properties similar to its parent compound, acyclovir (ACV). ACV-NMD is a guanine nucleoside analogue and is effective against herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EBV). Its high selectivity and low cytotoxicity make it a valuable antiviral agent .
Preparation Methods
The synthesis of ACV-NMD involves several steps. Key precursors include 5-aminoimidazole-4-carboxamide, guanine, and other purine derivatives. Researchers have developed various synthetic routes to prepare ACV-NMD. A comprehensive understanding of these methods is crucial for optimizing its production .
Toxicology Studies
Toxicological studies are essential for ensuring safe administration of ACV-NMD. Researchers have explored different analytical techniques to assess its toxicity. Some notable methods include:
Pharmaceutical Applications
ACV-NMD’s potential pharmaceutical applications include:
- Topical Formulations : ACV-NMD may find applications in topical creams or ointments for localized treatment .
Future Challenges
Despite its promise, ACV-NMD faces challenges related to formulation optimization, safety, and clinical trials. Further research is needed to unlock its full potential and address these hurdles .
Wei, Y.-P., Yao, L.-Y., Wu, Y.-Y., Liu, X., Peng, L.-H., Tian, Y.-L., Ding, J.-H., Li, K.-H., & He, Q.-G. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 26(21), 6566. Read full article
作用机制
Target of Action
The primary targets of Acyclovir N-Methylene Dimer are herpes viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) . These viruses are known to cause various diseases in humans, ranging from cold sores and chickenpox to mononucleosis .
Mode of Action
Acyclovir N-Methylene Dimer works by inhibiting the replication of the virus. It blocks the DNA polymerase enzyme, which is essential for the virus to replicate . This compound is a nucleoside analog, meaning it mimics the structure of the building blocks of DNA . When the virus attempts to replicate its DNA, it mistakenly incorporates the Acyclovir N-Methylene Dimer into its DNA strand, leading to premature termination of DNA synthesis .
Biochemical Pathways
The compound affects the biochemical pathway of viral DNA synthesis. By blocking the DNA polymerase enzyme, it prevents the virus from replicating its DNA . This disruption of the viral replication process inhibits the virus’s ability to spread and cause disease .
Pharmacokinetics
It is known that renal excretion is the major route of elimination of acyclovir, the parent compound . The total body clearance and half-life of acyclovir are dependent on renal function
Result of Action
The result of the action of Acyclovir N-Methylene Dimer is the inhibition of viral replication. By blocking the DNA polymerase enzyme, it prevents the virus from replicating its DNA, thereby stopping the spread of the virus within the host . This leads to a reduction in the severity and duration of symptoms associated with herpes virus infections .
Action Environment
The action of Acyclovir N-Methylene Dimer can be influenced by environmental factors. For instance, it has been found that the compound can undergo photodegradation in water, leading to the formation of photoproducts . These photoproducts have been found to exhibit higher toxicity than the parent compound, indicating that environmental factors can influence the action and potential risks associated with Acyclovir N-Methylene Dimer .
属性
IUPAC Name |
9-(2-hydroxyethoxymethyl)-2-[[[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]methylamino]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N10O6/c28-1-3-32-8-26-6-20-10-12(26)22-16(24-14(10)30)18-5-19-17-23-13-11(15(31)25-17)21-7-27(13)9-33-4-2-29/h6-7,28-29H,1-5,8-9H2,(H2,18,22,24,30)(H2,19,23,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYYKLYLLHMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) | |
CAS RN |
1797131-64-6 |
Source


|
| Record name | N2,N2'-Methylenediaciclovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797131646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2,N2'-METHYLENEDIACICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3N7OW6992 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)



![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

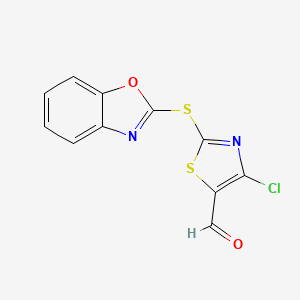

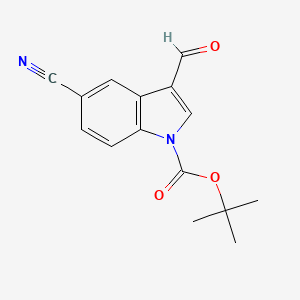

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
